molecular formula C6H7FN2O B13602148 3-Fluoro-2-hydroxyphenylhydrazine

3-Fluoro-2-hydroxyphenylhydrazine

Cat. No.: B13602148
M. Wt: 142.13 g/mol
InChI Key: KTXWGWSSXHUDCE-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxyphenylhydrazine is an organic compound that features a fluorine atom, a hydroxyl group, and a hydrazine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxyphenylhydrazine typically involves the introduction of a fluorine atom into a phenylhydrazine derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxyphenylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-Fluoro-2-oxophenylhydrazine.

    Reduction: Formation of 3-Fluoro-2-aminophenylhydrazine.

    Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-hydroxyphenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxyphenylhydrazine involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways . The hydroxyl and hydrazine groups further contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-hydroxyphenylhydrazine is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to form strong interactions with biological molecules. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

2-fluoro-6-hydrazinylphenol

InChI

InChI=1S/C6H7FN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3,9-10H,8H2

InChI Key

KTXWGWSSXHUDCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)NN

Origin of Product

United States

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